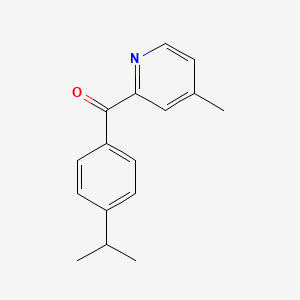

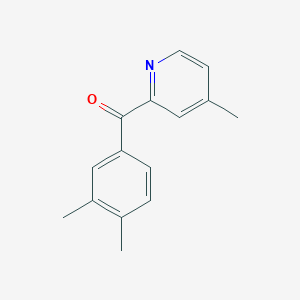

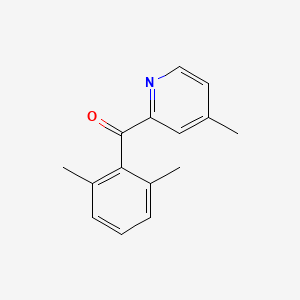

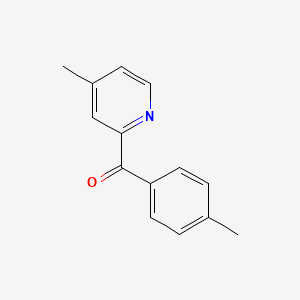

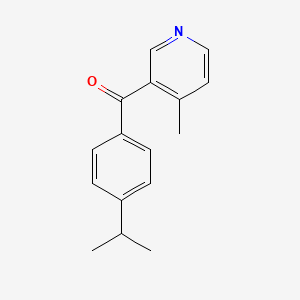

4-(4-Butylbenzoyl)-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

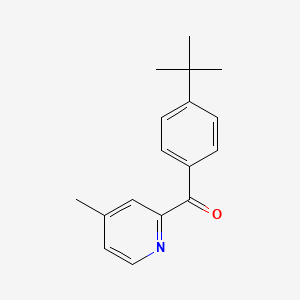

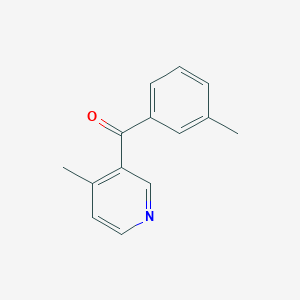

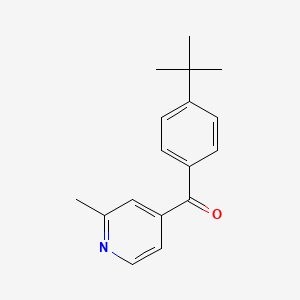

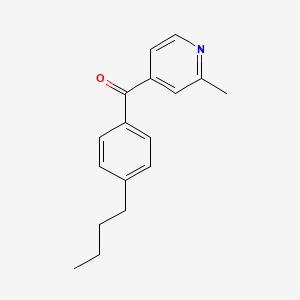

The molecular formula of 4-(4-Butylbenzoyl)-2-methylpyridine is C17H19NO. The structure of a similar compound, 4-tert-Butylbenzoyl chloride, is available .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-tert-Butylbenzoyl chloride, are available . It has a density of 1.1±0.1 g/cm3, a boiling point of 250.3±0.0 °C at 760 mmHg, and a molar refractivity of 54.9±0.3 cm3 .Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

Research involving 2-amino-4-methylpyridine, a compound structurally related to 4-(4-Butylbenzoyl)-2-methylpyridine, has revealed its role in forming supramolecular associations in organic acid–base salts. These salts have been characterized through crystal structures, showing that they adopt supramolecular [R22(8)] heterosynthons with charge-assisted hydrogen bonds, contributing to 1D–3D frameworks due to various non-covalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Structural Studies of Molecular Salts

In-depth structural studies of molecular salts involving related compounds, such as 2-amino-4-methylpyridine, have been conducted. These studies focus on the crystal structures and characteristics of these salts, providing insights into their molecular arrangements and bonding patterns, which could be relevant for similar compounds like this compound (Fábry, 2017).

Metal Complexes Formation

Research on the formation of metal complexes using compounds like 2-amino-4-methylpyridine, which shares a functional group with this compound, demonstrates their ability to form mononuclear and binuclear metal complexes. These complexes have been analyzed for their magnetic, spectral, and electrochemical properties, offering potential insights into similar applications for this compound (Gagne, Marritt, Marks, & Siegl, 1981).

Inhibition of Mild Steel Corrosion

The compound 2-amino-4-methylpyridine, related to this compound, has been investigated for its role in inhibiting corrosion of mild steel in acidic environments. This suggests potential applications of similar compounds in corrosion inhibition and protective coatings (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 4-butylbenzoyl chloride are used in the synthesis of various organic compounds , suggesting that the compound might interact with a wide range of molecular targets.

Mode of Action

It’s worth noting that benzoyl chloride compounds, which share a similar structure, are known to be reactive and can participate in various chemical reactions .

properties

IUPAC Name |

(4-butylphenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-10-11-18-13(2)12-16/h6-12H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJQGHIYRWNRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.